molecular formula C11H12N2O2 B1310985 ethyl 2-methyl-2H-indazole-3-carboxylate CAS No. 405275-87-8

ethyl 2-methyl-2H-indazole-3-carboxylate

Cat. No. B1310985
CAS RN: 405275-87-8
M. Wt: 204.22 g/mol
InChI Key: ANRAWGDDLJAFET-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2H-indazole-3-carboxylate is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Other synthetic strategies for indazole derivatives involve the oxidation of carbaldehyde derivatives to carboxylic acid derivatives .


Molecular Structure Analysis

The molecular formula of ethyl 2-methyl-2H-indazole-3-carboxylate is C11H12N2O2 . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives can be influenced by their tautomerism . For instance, the oxidation of carbaldehyde derivatives to carboxylic acid derivatives has been reported .


Physical And Chemical Properties Analysis

The molecular weight of ethyl 2-methyl-2H-indazole-3-carboxylate is 204.22 g/mol . It has a topological polar surface area of 44.1 Ų and a complexity of 245 .

Scientific Research Applications

Anticancer Applications

Indazole derivatives, including ethyl 2-methyl-2H-indazole-3-carboxylate, have been explored for their potential in cancer treatment. They are known to exhibit a range of pharmacological activities, such as anti-proliferative effects on various human cancer cell lines . The ability to synthesize diversely substituted indazole compounds allows for the development of new anticancer drugs with improved efficacy and reduced side effects.

Antimicrobial Agents

The antimicrobial properties of indazole derivatives make them valuable in the fight against infectious diseases. They have been tested against pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, showing potent activity often surpassing that of standard treatments like metronidazole . This highlights their potential as novel antimicrobial agents.

Anti-Inflammatory Potential

Indazole compounds have shown promise as anti-inflammatory agents. Their effectiveness against human cyclooxygenase-2 (COX-2) suggests they could be used to develop new medications for conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Pain Management

Selective antagonists derived from indazole structures are being investigated for their ability to manage pain by targeting the vanilloid receptor TRPV1 . This receptor’s activation is associated with a burning pain sensation, and its blockade could lead to new pain relief medications.

Synthetic Cannabinoid Precursors

Ethyl 2-methyl-2H-indazole-3-carboxylate serves as a precursor in the synthesis of various synthetic cannabinoids . These compounds are used for research and forensic applications, helping to understand the effects of cannabinoids and develop therapeutic drugs.

Drug Synthesis and Design

The indazole nucleus is a key structural motif in many commercially available drugs. Its versatility allows for the creation of compounds with a wide range of biological activities, making it an essential scaffold in drug design and synthesis .

Antidepressant and Antihypertensive Effects

Indazole derivatives have been identified with antidepressant and antihypertensive properties, providing a basis for the development of new treatments for depression and high blood pressure .

Antibacterial and Antifungal Applications

The structural diversity of indazole-based compounds enables them to act as effective antibacterial and antifungal agents. Their activity against organisms like Candida albicans and Candida glabrata opens up possibilities for treating fungal infections .

Future Directions

Indazole derivatives, including ethyl 2-methyl-2H-indazole-3-carboxylate, have significant potential in medicinal chemistry due to their diverse biological activities . Future research could focus on developing novel methods for the synthesis of these compounds and exploring their biological activities .

properties

IUPAC Name

ethyl 2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)12-13(10)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRAWGDDLJAFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427631
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-2H-indazole-3-carboxylate

CAS RN

405275-87-8
Record name ethyl 2-methyl-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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